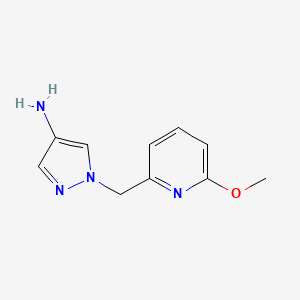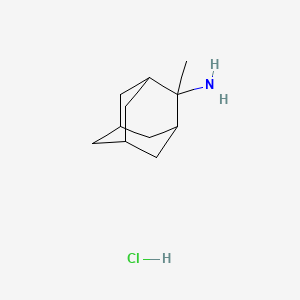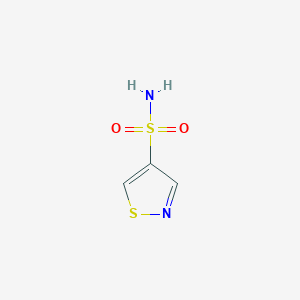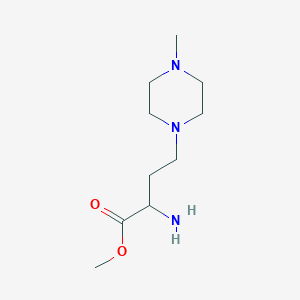
1-((6-Methoxypyridin-2-yl)methyl)-1h-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((6-Methoxypyridin-2-yl)methyl)-1h-pyrazol-4-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxy group on the pyridine ring and the pyrazole moiety contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-((6-Methoxypyridin-2-yl)methyl)-1h-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-methoxypyridine, undergoes a series of reactions to introduce a methyl group at the 2-position.
Coupling with Pyrazole: The intermediate is then coupled with a pyrazole derivative under specific conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Final Amination:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow chemistry techniques and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-((6-Methoxypyridin-2-yl)methyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the methoxy group, forming a simpler pyridine-pyrazole derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((6-Methoxypyridin-2-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors in the body.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Wirkmechanismus
The mechanism by which 1-((6-Methoxypyridin-2-yl)methyl)-1h-pyrazol-4-amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The methoxy group and the pyrazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by occupying the active site or modulate receptor function by interacting with key residues in the binding pocket .
Vergleich Mit ähnlichen Verbindungen
1-((6-Methoxypyridin-2-yl)methyl)-1h-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(6-Methoxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine: This compound shares the methoxypyridine moiety but differs in the pyrazole substitution.
2-(6-Methoxypyridin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidine: Another similar compound with a pyrimidine ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12N4O |
|---|---|
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
1-[(6-methoxypyridin-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H12N4O/c1-15-10-4-2-3-9(13-10)7-14-6-8(11)5-12-14/h2-6H,7,11H2,1H3 |
InChI-Schlüssel |
ZZWYJWVIFYHSAW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=N1)CN2C=C(C=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]butanamide](/img/structure/B13521116.png)
![5-({[(Tert-butoxy)carbonyl]amino}methyl)-2-fluorobenzoic acid](/img/structure/B13521117.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-amine](/img/structure/B13521119.png)

![3-Nitropyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13521139.png)






![7-Methoxy-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13521209.png)

